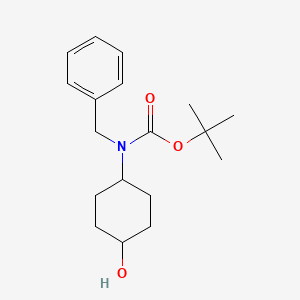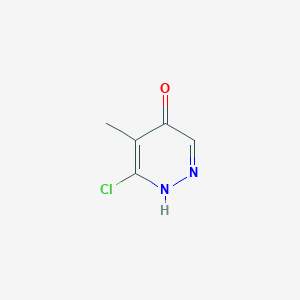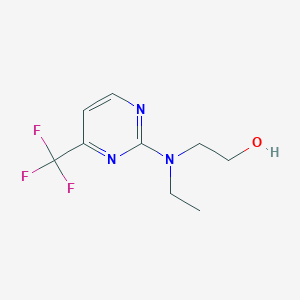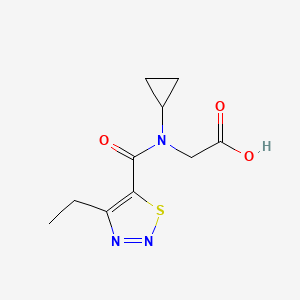
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound with the molecular formula C10H13N3O3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Métodos De Preparación
The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, ethyl isothiocyanate, and glycine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of various derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a more saturated thiadiazole ring .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents.
Medicine: The compound has been investigated for its potential as an anticancer agent.
Industry: In agriculture, thiadiazole derivatives are used as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. In antimicrobial applications, the compound may target bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell division and proliferation.
Comparación Con Compuestos Similares
n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be compared with other thiadiazole derivatives to highlight its uniqueness:
1,2,3-Thiadiazole: This is a basic thiadiazole structure with similar biological activities. the presence of the cyclopropyl and ethyl groups in this compound enhances its potency and specificity.
1,3,4-Thiadiazole: Another isomer of thiadiazole, which also exhibits antimicrobial and anticancer properties. The different arrangement of nitrogen and sulfur atoms in the ring can lead to variations in biological activity.
1,2,4-Thiadiazole: This isomer has been studied for its potential as an anti-inflammatory agent. The unique structure of this compound allows for different interactions with molecular targets.
Propiedades
Fórmula molecular |
C10H13N3O3S |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
2-[cyclopropyl-(4-ethylthiadiazole-5-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H13N3O3S/c1-2-7-9(17-12-11-7)10(16)13(5-8(14)15)6-3-4-6/h6H,2-5H2,1H3,(H,14,15) |
Clave InChI |
QUTNOLBIXGITLY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SN=N1)C(=O)N(CC(=O)O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


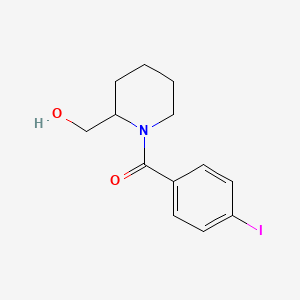
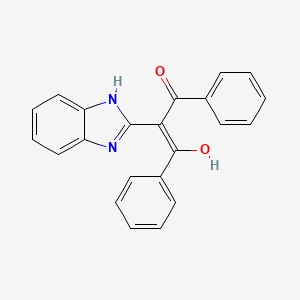
![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

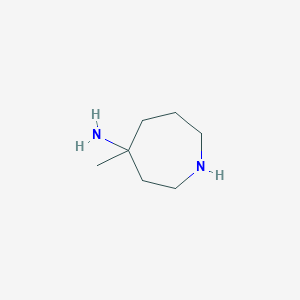
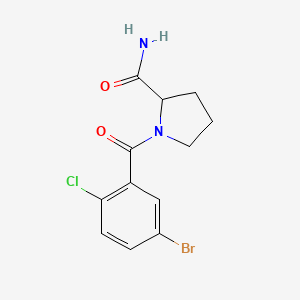
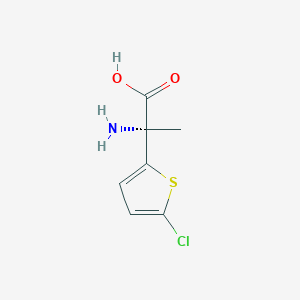
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
